Cas no 105389-29-5 (2-Phenanthreneaceticacid,tetradecahydro-8a,10-dihydroxy-1,4b,8,8-tetramethyl-3-oxo-9-[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]oxy]-,methyl ester, (1R,2S,4aS,4bR,8aR,9R,10R,10aS)-)

2-Phenanthreneaceticacid,tetradecahydro-8a,10-dihydroxy-1,4b,8,8-tetramethyl-3-oxo-9-[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]oxy]-,methyl ester, (1R,2S,4aS,4bR,8aR,9R,10R,10aS)- structure
105389-29-5 structure
Nome do Produto:2-Phenanthreneaceticacid,tetradecahydro-8a,10-dihydroxy-1,4b,8,8-tetramethyl-3-oxo-9-[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]oxy]-,methyl ester, (1R,2S,4aS,4bR,8aR,9R,10R,10aS)-
N.o CAS:105389-29-5
MF:C30H40O7
MW:512.63440990448
CID:196523
PubChem ID:6441173

2-Phenanthreneaceticacid,tetradecahydro-8a,10-dihydroxy-1,4b,8,8-tetramethyl-3-oxo-9-[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]oxy]-,methyl ester, (1R,2S,4aS,4bR,8aR,9R,10R,10aS)- Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Phenanthreneaceticacid,tetradecahydro-8a,10-dihydroxy-1,4b,8,8-tetramethyl-3-oxo-9-[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]oxy]-,methyl ester, (1R,2S,4aS,4bR,8aR,9R,10R,10aS)-
    • [(1R,2S,4aS,4bR,8aR,9R,10R,10aS)-8a,10-dihydroxy-2-(2-methoxy-2-oxoethyl)-1,4b,8,8-tetramethyl-3-oxo-1,2,4,4a,5,6,7,9,10,10a-decahydrophenanthren-9-yl] (E)-3-phenylprop-2-enoate
    • 2-Phenanthreneaceticacid,tetradecahydro-8a,10-dihydroxy-1,4b,8,8-tetramethyl-3-oxo-9-[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]oxy]
    • pulcherralpin
    • (6beta,7beta,13beta,14alpha)-5,7-dihydroxy-13-(2-methoxy-2-oxoethyl)-14-methyl-12-oxopodocarpan-6-yl (2E)-3-phenylprop-2-enoate
    • 2-Phenanthreneacetic acid, tetradecahydro-8a,10-dihydroxy-1,4b,8,8-tetramethyl-3-oxo-9-((1-oxo-3-phenyl-2-propenyl)oxy)-, methyl ester, (1R-(1alpha,2beta,4aalpha,4bbeta,8aalpha,9beta(E),10beta,10abeta))-
    • 105389-29-5
    • CHEMBL455618
    • Inchi: InChI=1S/C30H40O7/c1-18-20(16-24(33)36-5)22(31)17-21-25(18)26(34)27(30(35)28(2,3)14-9-15-29(21,30)4)37-23(32)13-12-19-10-7-6-8-11-19/h6-8,10-13,18,20-21,25-27,34-35H,9,14-17H2,1-5H3/b13-12+/t18-,20-,21-,25-,26+,27+,29+,30+/m0/s1
    • Chave InChI: QDVSQQYDMLUPGR-OFYFIDOVSA-N
    • SMILES: COC(C[C@@H]1C(=O)C[C@@H]2[C@]3(CCCC(C)(C)[C@@]3([C@@H]([C@H](O)[C@H]2[C@H]1C)OC(/C=C/C1C=CC=CC=1)=O)O)C)=O

Propriedades Computadas

  • Massa Exacta: 512.2775
  • Massa monoisotópica: 512.27740361g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 7
  • Contagem de Átomos Pesados: 37
  • Contagem de Ligações Rotativas: 7
  • Complexidade: 919
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 8
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Tautomeros: 3
  • XLogP3: 4.1
  • Carga de Superfície: 0
  • Superfície polar topológica: 110Ų

Propriedades Experimentais

  • PSA: 110.13
Fornecedores recomendados
BIOOKE MICROELECTRONICS CO.,LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
BIOOKE MICROELECTRONICS CO.,LTD
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Jincang Pharmaceutical (Shanghai) Co., LTD.
Nantong Boya Environmental Protection Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nantong Boya Environmental Protection Technology Co., Ltd
钜澜化工科技(青岛)有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司
Shanghai Joy Biotech Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Joy Biotech Ltd